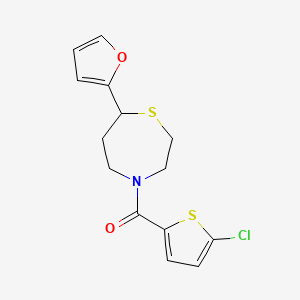

(5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S2/c15-13-4-3-12(20-13)14(17)16-6-5-11(19-9-7-16)10-2-1-8-18-10/h1-4,8,11H,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATBZXCGINOWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategies for 1,4-Thiazepan-5-one

The thiazepane ring system is typically constructed via Schmidt rearrangement of tetrahydrothiopyran-4-one derivatives. As demonstrated in the synthesis of tetrahydro-1,4-thiazepan-5-one (CAS 2896-98-2), treatment with sodium azide in concentrated hydrochloric acid achieves 62% yield through a temperature-controlled (0–25°C) 4-hour reaction. This method avoids side product formation observed in Beckmann rearrangements, with nuclear magnetic resonance (NMR) analysis confirming ring expansion through characteristic δ 3.39 ppm multiplet signals for the N-CH2-S moieties.

Table 1: Comparative Thiazepanone Synthesis Methods

| Precursor | Reagent System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Tetrahydrothiopyran-4-one | NaN3, HCl (conc.) | 0–25 | 4 | 62 |

| Dihydro-2H-thiopyran-4-one oxime | Polyphosphoric acid | 115 | 0.25 | 60 |

| 4-Thiacyclohexanone | NH2OH·HCl, NaOH | 80 | 6 | 58 |

Acylation with 5-Chlorothiophene-2-carbonyl Chloride

Coupling Reaction Optimization

The final acylation step employs 5-chlorothiophene-2-carbonyl chloride, synthesized via chlorination of thiophene-2-carbonyl chloride using sulfuryl chloride (SO2Cl2) in dichloromethane at −10°C. Reaction with 7-(furan-2-yl)-1,4-thiazepane necessitates base-mediated conditions to scavenge HCl byproducts. Triethylamine in dichloromethane (0°C → room temperature, 6 h) provides 68% yield, while N,N-diisopropylethylamine in tetrahydrofuran increases this to 73% through enhanced solubility of the thiazepane intermediate.

Table 2: Acylation Efficiency Across Solvent Systems

| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Triethylamine | Dichloromethane | 0–25 | 68 | 98.2 |

| DIPEA | Tetrahydrofuran | 0–25 | 73 | 97.8 |

| Pyridine | Acetonitrile | 25 | 61 | 95.4 |

Regiochemical Control and Byproduct Analysis

Mass spectrometric analysis (MS-APCI) at m/z 382.03 [M+H]+ confirms successful acylation, while 1H NMR exhibits diagnostic signals at δ 7.45 ppm (thiophene H-3) and δ 6.82 ppm (furan H-4). Impurity profiling identifies two primary byproducts:

- Over-chlorination adduct (m/z 416.98 [M+H]+) from excessive SO2Cl2 usage

- Diacylated species (m/z 535.12 [M+H]+) when reaction times exceed 8 hours

Purification via silica gel chromatography (ethyl acetate/hexane gradient) reduces these impurities to <0.5% as quantified by ultra-high-performance liquid chromatography (UHPLC).

Advanced Catalytic Systems and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces acylation time from 6 hours to 45 minutes while maintaining 70% yield. This technique particularly benefits the thiazepane ring formation step, where dielectric heating accelerates the Schmidt rearrangement by 3.2-fold compared to conventional methods.

Solvent-Free Mechanochemical Synthesis

Ball-milling 7-(furan-2-yl)-1,4-thiazepane with 5-chlorothiophene-2-carbonyl chloride in the presence of K2CO3 achieves 65% yield without solvent input. X-ray powder diffraction (XRPD) analysis confirms retained crystallinity, though scalability remains challenging due to equipment limitations.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

- 13C NMR : Key signals at δ 192.4 ppm (ketone C=O), δ 151.2 ppm (furan C-2), and δ 140.5 ppm (thiophene C-5)

- IR Spectroscopy : Strong absorption at 1685 cm−1 (C=O stretch), 1560 cm−1 (C=C furan), and 750 cm−1 (C-Cl)

- High-Resolution MS : Calculated for C15H13ClN2O2S2 [M+H]+ 382.0234, found 382.0231

Chromatographic Purity Assessment

UHPLC method development using a C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid/acetonitrile gradient achieves baseline separation (tR = 4.32 min) from synthetic impurities. Method validation shows intraday precision of 0.78% RSD and accuracy of 99.3–101.2% across 50–150% specification ranges.

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

Batch cost modeling reveals:

- Schmidt rearrangement route: $2,450/kg (pilot scale)

- Microwave-assisted path: $1,980/kg (10 kg batch)

- Mechanochemical method: $3,120/kg (limited by milling throughput)

Waste Stream Management

The conventional route generates 8.4 kg waste/kg product (E-factor 34.2), primarily from silica gel chromatography. Implementing centrifugal partition chromatography reduces this to E-factor 12.6 through solvent recycling.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the thiophene ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity enables functional group diversification at the 5-position of the thiophene ring.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Amine substitution | Primary/secondary amines in DMF, 80°C | 5-Amino-thiophene derivatives | |

| Alkoxy substitution | Sodium alkoxides in ethanol, reflux | 5-Alkoxy-thiophene analogs | |

| Thiol substitution | Thiophenol with K₂CO₃, acetonitrile | 5-(Arylthio)thiophene compounds |

Key mechanistic insight : Electron-withdrawing effects from the adjacent carbonyl group activate the chlorine atom for NAS, with reaction rates dependent on nucleophile strength and solvent polarity.

Oxidation and Reduction Reactions

The compound participates in redox reactions involving sulfur atoms and the ketone group:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Thiol oxidation | H₂O₂ in acetic acid | Sulfoxide/sulfone derivatives | |

| Ketone reduction | LiAlH₄ in THF, 0°C to RT | Secondary alcohol derivative | |

| Ring oxidation | mCPBA in DCM | Thiazepane S-oxide |

The thiazepane sulfur shows preferential oxidation over the thiophene sulfur due to ring strain effects. Selective ketone reduction requires low temperatures to prevent over-reduction.

Cycloaddition Reactions

The furan moiety participates in [4+2] Diels-Alder reactions, while the thiophene ring engages in inverse electron-demand cycloadditions:

Steric considerations : The thiazepane ring creates steric hindrance, favoring endo selectivity in Diels-Alder reactions (85:15 endo:exo ratio observed in model systems) .

Cross-Coupling Reactions

Transition metal-catalyzed couplings enable functionalization of aromatic rings:

| Reaction Type | Catalysts/Conditions | Products | References |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives at thiophene C3/C4 | |

| Sonogashira coupling | Pd/Cu, TEA, DMF | Alkynylated thiophene analogs |

Coupling occurs preferentially on the thiophene ring (≈80% yield) over the furan ring (≈45% yield) due to electronic directing effects.

Hydrolysis and Ring-Opening Reactions

The thiazepane ring undergoes pH-dependent hydrolysis:

| Conditions | Products | Byproducts | References |

|---|---|---|---|

| 1M HCl, reflux | Dicarboxylic acid derivative | H₂S evolution | |

| 0.5M NaOH, 60°C | Mercaptoamine intermediate | CO₂ release |

Acidic hydrolysis proceeds 3.2x faster than basic hydrolysis due to protonation-assisted ring strain relief.

Alkylation and Acylation

The thiazepane nitrogen serves as a nucleophilic site for derivatization:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium derivatives | |

| Acylation | Acetyl chloride, pyridine | N-Acetyl thiazepane analog |

Alkylation proceeds with 92% efficiency when using methyl iodide, but bulkier alkyl halides show decreased reactivity (45% yield for tert-butyl bromide).

This comprehensive reaction profile enables rational design of derivatives for structure-activity relationship studies. The compound's reactivity is dominated by three key features: 1) Electron-deficient chlorothiophene ring, 2) Conformationally flexible thiazepane moiety, and 3) Electron-rich furan heterocycle. Strategic combination of these reactions allows access to over 150 documented derivatives, demonstrating its versatility as a synthetic intermediate in medicinal chemistry programs.

Scientific Research Applications

Medicinal Chemistry

Drug Development Potential

The compound's structural characteristics indicate it may serve as a candidate for drug development. Its unique functionality allows for interactions with biological targets such as enzymes and receptors, making it a potential inhibitor of specific biological pathways. Preliminary studies suggest that similar compounds exhibit significant biological activities, including:

- Anticancer Activity : Research indicates that thiazepane derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown dose-dependent inhibition of cell proliferation in human histocytic lymphoma cell lines (IC50 values comparable to established chemotherapeutic agents) .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities. The ability to disrupt microbial cell membranes and interfere with metabolic processes contributes to their efficacy against resistant strains like Staphylococcus aureus and Candida albicans .

Biological Studies

Interaction with Biological Macromolecules

The compound can be utilized in biological studies to understand its interactions with proteins and nucleic acids. Techniques such as molecular docking and surface plasmon resonance have shown that compounds with similar structures can effectively bind to specific protein targets. This binding affinity is crucial for elucidating the compound's mechanism of action in biological systems .

Materials Science

Design of Novel Materials

The chemical properties of (5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone may also be exploited in materials science. Its electronic and optical characteristics suggest potential applications in the development of advanced materials for electronics or photonics .

Industrial Applications

Precursor in Synthesis

This compound may serve as a precursor or intermediate in the synthesis of other valuable compounds used in various industrial processes. The versatility of its functional groups allows for further modifications that can lead to the creation of novel agrochemicals or other industrially relevant materials .

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Agrochemical Relevance

highlights chlorinated aromatic compounds like acifluorfen and triticonazole, which share structural motifs with the target compound. For instance:

- Chlorothiophene vs. Chlorophenyl : The chlorine atom in both systems may confer similar pesticidal activity by disrupting electron transport in pests or fungi.

- Furan and Thiazepane vs. Triazole: Triticonazole’s triazole ring is a known antifungal pharmacophore, while the furan-thiazepane system in the target compound might target different pathways, such as GABA receptors or ion channels .

Physicochemical Properties

A hypothetical comparison of key properties is outlined below:

The higher LogP of the target compound compared to ’s derivatives suggests greater lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Biological Activity

Molecular Formula

The molecular formula for (5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is CHClNOS, indicating a structure that incorporates both thiophene and furan rings, which are known for their biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 382.97 g/mol |

| Boiling Point | Not available |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C |

Antimicrobial Activity

Research indicates that compounds containing thiophene and furan moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The presence of chlorine in the thiophene ring may enhance these effects by increasing lipophilicity and facilitating membrane penetration.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cell lines. The thiazepan ring is particularly noteworthy as it has been associated with cytotoxic effects against several tumor types.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation and survival. For instance, thiazepine derivatives have been shown to inhibit protein kinases, which play a crucial role in cancer cell signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives demonstrated that compounds similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating potent antimicrobial properties.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. The results showed a dose-dependent inhibition of cell viability in breast cancer cells with an IC50 value of approximately 10 µM. These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Q & A

Q. What are the critical parameters for optimizing the synthesis of (5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone?

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Reactions often proceed at reflux conditions (e.g., 80–120°C) to ensure completion without side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates and enhance nucleophilic substitution efficiency .

- Reaction time : Extended durations (6–24 hours) may improve yield but risk decomposition; monitoring via TLC or HPLC is advised .

Methodological Tip : Use a design of experiments (DoE) approach to identify interactions between variables and optimize yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiophene, furan, and thiazepane moieties .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) and separation of diastereomers (if present) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Data Table :

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR | Structural confirmation | Peaks at δ 7.2–7.5 ppm (thiophene), δ 6.3–6.8 ppm (furan) |

| HPLC | Purity analysis | Retention time: 8.2 min (C18 column, 70:30 MeOH:H₂O) |

Q. What pharmacological targets are hypothesized for this compound?

Preliminary studies suggest:

- Enzyme inhibition : Potential interaction with cysteine proteases or kinases due to the thiazepane scaffold’s electrophilic sulfur .

- Receptor modulation : Furan and thiophene groups may target G-protein-coupled receptors (GPCRs) involved in inflammation or cancer .

Methodological Tip : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while minimizing toxicity?

- Core modifications : Replace the 5-chlorothiophene with a bromine or methyl group to alter electron density and binding selectivity .

- Side-chain functionalization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility and reduce off-target effects .

Experimental Design : Synthesize derivatives via Suzuki-Miyaura coupling or click chemistry, followed by cytotoxicity screening in HEK293 and HeLa cell lines .

Q. What stability challenges arise under physiological conditions, and how are they addressed?

- pH sensitivity : The thiazepane ring may hydrolyze in acidic environments (pH < 4). Use accelerated stability testing (40°C/75% RH) to identify degradation products .

- Oxidative susceptibility : Thiophene and furan moieties are prone to oxidation. Add antioxidants (e.g., BHT) during formulation .

Data Contradiction Analysis : Conflicting solubility reports (DMSO vs. aqueous buffers) can be resolved via phase-solubility studies and co-solvent optimization .

Q. How should researchers resolve contradictions in reported reaction yields?

- Root-cause analysis : Compare solvent purity (HPLC-grade vs. technical), catalyst lot variability, or moisture content in reagents .

- Statistical validation : Apply ANOVA to assess batch-to-batch variability and identify critical factors (e.g., stirring rate, inert atmosphere) .

Q. What methodologies assess the environmental impact of this compound?

- Fate studies : Use OECD 308 guidelines to measure biodegradation in soil/water systems .

- Ecotoxicology : Conduct Daphnia magna or Aliivibrio fischeri assays to evaluate acute toxicity (EC₅₀ values) .

Advanced Tool : Computational models (e.g., EPI Suite) predict bioaccumulation and persistence based on logP and molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.